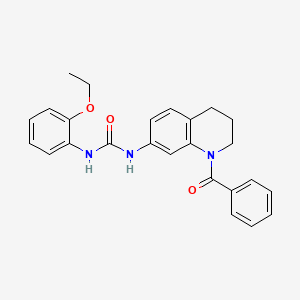
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTU is a derivative of tetrahydroquinoline and urea, and it exhibits unique properties that make it a promising candidate for various research purposes.
Mécanisme D'action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively simple and efficient synthesis method, which makes it a cost-effective candidate for various research purposes. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea also exhibits unique properties that make it a promising candidate for various research applications. However, one of the limitations of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One potential direction is the development of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea derivatives that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea in the treatment of other diseases such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of the mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea and its interaction with various signaling pathways could provide valuable insights into the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 2-ethoxyaniline and isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified by column chromatography. The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is a relatively simple and efficient process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea is in the field of cancer research. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea has also been shown to have anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-13-7-6-12-21(23)27-25(30)26-20-15-14-18-11-8-16-28(22(18)17-20)24(29)19-9-4-3-5-10-19/h3-7,9-10,12-15,17H,2,8,11,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUPBHAKYSYHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
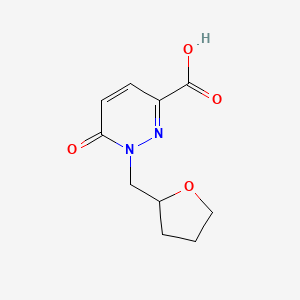
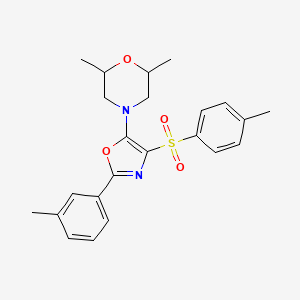
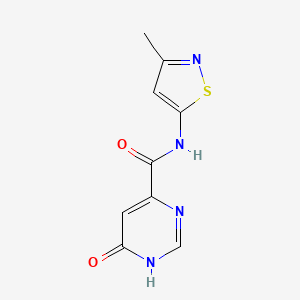

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2912638.png)
![2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2912641.png)

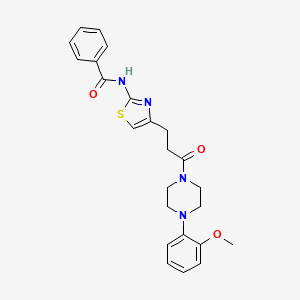

![N-(3-acetamidophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2912646.png)
![8-(4-ethoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2912647.png)
![1-Methyl-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2912648.png)